molecular formula C15H20N2O2 B8419494 tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate

tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate

Cat. No.: B8419494
M. Wt: 260.33 g/mol
InChI Key: WNUQAKWJHFOTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[1-(3-cyanophenyl)ethylamino]acetate

InChI

InChI=1S/C15H20N2O2/c1-11(13-7-5-6-12(8-13)9-16)17-10-14(18)19-15(2,3)4/h5-8,11,17H,10H2,1-4H3

InChI Key

WNUQAKWJHFOTAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Acetylbenzonitrile (1.0 g; 6.9 mmol) and tert-butyl glycinate (1.2 g; 9.0 mmol) were dissolved in toluene (20 mL). The mixture was stirred at reflux with a Dean-Stark trap. AcOH (207 μL; 3.4 mmol) was added and the mixture was further heated overnight. Solvents were evaporated. The crude was dissolved in MeOH (35 mL). The solution was cooled down to 0° C. and sodium borohydride (781 mg; 21 mmol) was added in portions. The reaction was stirred at 0° C. for 1 h and was let stirred at RT overnight. Solvents were evaporated. The crude residue was suspended in EtOAc, washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine and dried over MgSO4. After evaporation of the solvents the resulting yellow oil was purified by flash chromatography affording the title compound 716 mg as a colorless oil. LC/MS (Method B): 261.0 (M+H)+. HPLC (Method A) Rt 2.79 min (Purity: 99.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
207 μL
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Three

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